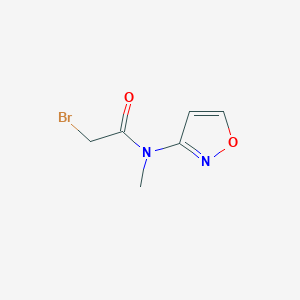![molecular formula C57H52O3P2 B15211795 (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)](/img/structure/B15211795.png)
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4'-methoxy-[1,1'-biphenyl]-4-yl)ethyl)(phenyl)phosphine)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is a complex organic compound with potential applications in various fields of scientific research. This compound features a xanthene core substituted with dimethyl groups and phosphine ligands, making it a unique molecule with interesting chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) typically involves multi-step organic reactions. The initial step often includes the preparation of the xanthene core, followed by the introduction of dimethyl groups. Subsequent steps involve the attachment of phosphine ligands through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert phosphine oxides back to phosphines.
Substitution: The phosphine ligands can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving desired outcomes.
Major Products
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used as a ligand in coordination chemistry and catalysis. Its unique structure allows it to form stable complexes with various metal ions, enhancing catalytic activity in organic transformations.
Biology
In biological research, this compound can be used as a fluorescent probe due to its xanthene core, which exhibits strong fluorescence. It is employed in imaging studies to track biological processes at the cellular level.
Medicine
In medicine, the compound’s phosphine ligands have potential applications in drug delivery systems. The ability to form stable complexes with metal ions can be leveraged to deliver therapeutic agents to specific targets within the body.
Industry
In industrial applications, (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The xanthene core’s fluorescence properties also play a role in its applications as a probe in imaging studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxyphenyl)ethyl)(phenyl)phosphine): Similar structure but lacks the biphenyl group.
(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-hydroxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine): Similar structure with a hydroxy group instead of a methoxy group.
Uniqueness
The presence of the biphenyl group and methoxy substituent in (9,9-Dimethyl-9H-xanthene-4,5-diyl)bis((2-(4’-methoxy-[1,1’-biphenyl]-4-yl)ethyl)(phenyl)phosphine) imparts unique chemical properties, such as enhanced stability and specific reactivity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C57H52O3P2 |
|---|---|
Molekulargewicht |
847.0 g/mol |
IUPAC-Name |
2-[4-(4-methoxyphenyl)phenyl]ethyl-[5-[2-[4-(4-methoxyphenyl)phenyl]ethyl-phenylphosphanyl]-9,9-dimethylxanthen-4-yl]-phenylphosphane |
InChI |
InChI=1S/C57H52O3P2/c1-57(2)51-17-11-19-53(61(49-13-7-5-8-14-49)39-37-41-21-25-43(26-22-41)45-29-33-47(58-3)34-30-45)55(51)60-56-52(57)18-12-20-54(56)62(50-15-9-6-10-16-50)40-38-42-23-27-44(28-24-42)46-31-35-48(59-4)36-32-46/h5-36H,37-40H2,1-4H3 |
InChI-Schlüssel |
VNHWAPDRSDKZHF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2=C(C(=CC=C2)P(CCC3=CC=C(C=C3)C4=CC=C(C=C4)OC)C5=CC=CC=C5)OC6=C1C=CC=C6P(CCC7=CC=C(C=C7)C8=CC=C(C=C8)OC)C9=CC=CC=C9)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


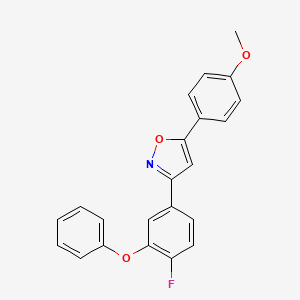
![2-(4-Oxo-2,3-diphenylindeno[1,2-b]pyrrol-1(4H)-yl)ethyl acetate](/img/structure/B15211732.png)
![3-Ethoxy-1-methyl-1,4,6,7-tetrahydroimidazo[2,1-c][1,2,4]triazine](/img/structure/B15211743.png)

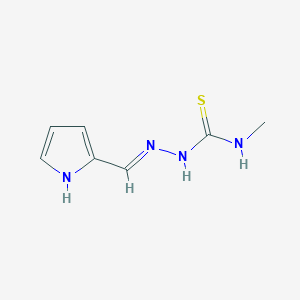
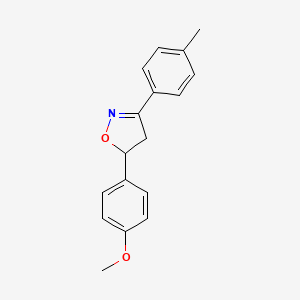
![2-Methylhexahydro[1,2]oxazolo[4,5-c]pyridin-3(2H)-one](/img/structure/B15211766.png)
![3'-O-[(2-Nitrophenyl)methyl]adenosine](/img/structure/B15211772.png)

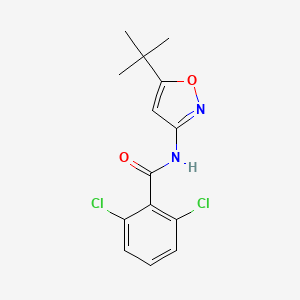
![Acetic acid, [3-[2-(3,4-diphenyl-1H-pyrazol-1-yl)ethyl]phenoxy]-](/img/structure/B15211784.png)
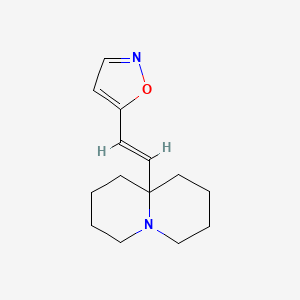
![1-[4-Methyl-6-(methylsulfanyl)-2-(thiophen-2-yl)pyrimidin-5-yl]ethan-1-one](/img/structure/B15211800.png)
